N-(4-chloro-3-nitrophenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-14-3-1-2-12(8-14)10-23-11-13(4-7-18(23)25)19(26)22-15-5-6-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNITDRQYXUHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the dihydropyridine class, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.2 g/mol. The compound features multiple functional groups, including chloro, nitro, and carboxamide moieties, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.2 g/mol |
| CAS Number | 941973-25-7 |
Dihydropyridines are primarily known for their ability to modulate calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release. The presence of chloro and nitro groups in this compound may enhance its binding affinity to specific receptors or enzymes involved in these pathways. This interaction can lead to physiological effects such as vasodilation and reduced blood pressure , making it a candidate for cardiovascular therapies .
Antimicrobial Activity
Research has indicated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives have been reported as low as 0.22 to 0.25 μg/mL against certain strains .
Anti-Cancer Potential
Dihydropyridine derivatives have also been investigated for their anti-cancer potential. The presence of electron-withdrawing groups like nitro can enhance the cytotoxic activity of these compounds. For example, similar compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various dihydropyridine derivatives, including this compound. The results indicated robust antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging significantly based on structural modifications.
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of dihydropyridine derivatives on human cancer cell lines (e.g., Mia PaCa-2). Compounds with similar structures exhibited notable cytotoxicity with IC50 values indicating potential as anti-cancer agents.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by the following structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Chloro Groups | Enhance binding affinity |
| Nitro Group | Increase cytotoxicity |
| Carboxamide Moiety | Modulates solubility and stability |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Substituent Impact Analysis
Electron-Withdrawing vs. The adamantyl group in compound 67 provides steric bulk and lipophilicity, likely improving membrane permeability but reducing solubility.
Heterocyclic vs. Aromatic Amides :
- The benzo[d]thiazol-2-yl substituent in introduces a heterocyclic system with sulfur and nitrogen atoms, which may alter binding interactions (e.g., hydrogen bonding or π-stacking) compared to purely aromatic amides.
Chlorine Positioning :
- The 5-chloro substituent on the pyridine ring in may sterically hinder interactions at the 6-oxo position, whereas the target compound lacks substitution at this site.
Physicochemical Property Trends
- Lipophilicity : The target compound’s dual chloro and nitro groups increase lipophilicity (logP ~3.5 estimated) compared to the methoxy-containing analog (logP ~2.8).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can yield optimization be achieved?
- Methodology : Start with condensation reactions between 3-chlorobenzylamine and 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) using reflux systems in chlorobenzene or toluene . Incorporate coupling agents like EDC/HOBt for carboxamide bond formation. Monitor purity via HPLC (≥98% purity threshold) and adjust stoichiometric ratios to minimize byproducts .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of 1H/13C NMR to verify aromatic protons and carbonyl groups, FT-IR for C=O and N-H stretches (1650–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-reference spectral data with structurally analogous pyridinecarboxamides (e.g., pyrazole-carboxamide derivatives) .
Q. What strategies are effective for assessing solubility and stability in preclinical studies?
- Methodology : Perform solubility screens in DMSO, PBS, and ethanol at physiological pH. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For stability under reflux, track degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing nitro groups with methoxy or halogens). Test in vitro activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC50 values to establish SAR trends .
Q. What analytical methods are suitable for quantifying trace impurities in batch synthesis?
- Methodology : Develop a gradient HPLC method with a C18 column (UV detection at 254 nm). Validate sensitivity (LOD/LOQ < 0.1%) and specificity against known impurities (e.g., unreacted nitroaryl intermediates). Use LC-MS/MS for structural identification of unknown peaks .
Q. How can in vitro metabolic stability be evaluated for preclinical profiling?
- Methodology : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Quantify parent compound depletion via LC-MS over 60 minutes. Identify major metabolites (e.g., nitro-reduction or oxidative products) using fragmentation patterns .
Q. What computational approaches predict degradation pathways under acidic/alkaline conditions?
- Methodology : Perform DFT calculations to identify labile bonds (e.g., amide, nitro groups). Simulate hydrolysis pathways using software like Gaussian or Schrödinger. Validate predictions with forced degradation studies (0.1M HCl/NaOH at 70°C) .
Q. How can contradictions in spectral data between batches be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
